molecular formula C8H4BrF3N2O2S B12839614 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

Cat. No.: B12839614
M. Wt: 329.10 g/mol
InChI Key: NDHODDROMJJEBO-UHFFFAOYSA-N
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Description

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzimidazole core substituted with a bromine atom at the 4-position and a trifluoromethylsulphonyl group at the 6-position. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and reduce production time .

Chemical Reactions Analysis

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can disrupt normal cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole include:

Properties

Molecular Formula

C8H4BrF3N2O2S

Molecular Weight

329.10 g/mol

IUPAC Name

4-bromo-6-(trifluoromethylsulfonyl)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O2S/c9-5-1-4(17(15,16)8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)

InChI Key

NDHODDROMJJEBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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